N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide
Description
Historical Context and Development of Thieno[3,4-c]pyrazole Chemistry
Thieno[3,4-c]pyrazoles first gained attention in the 1990s for their anti-inflammatory and analgesic properties. Early studies demonstrated that substitutions at the 1- and 3-positions of the thienopyrazole core significantly modulated bioactivity. For example, 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones exhibited dual anti-inflammatory and platelet antiaggregating effects, with the 4-fluorophenyl derivative showing potency comparable to acetylsalicylic acid. These findings established thieno[3,4-c]pyrazoles as versatile scaffolds for medicinal chemistry.
Synthetic methodologies evolved alongside pharmacological discoveries. Early routes relied on cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones, while later advancements leveraged palladium-catalyzed amination and Jacobson reactions to improve yields. The introduction of sulfone groups (e.g., 5,5-dioxido derivatives) marked a pivotal shift, enhancing metabolic stability and solubility.
Emergence of N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide in Scientific Literature
This compound represents a modern iteration of thieno[3,4-c]pyrazole chemistry, integrating three key modifications:
- Sulfone Group (5,5-Dioxido) : Introduced to mitigate oxidative metabolism and improve pharmacokinetics.
- Phenyl Substituent at Position 2 : Enhances aromatic stacking interactions with biological targets.
- Pentanamide Side Chain at Position 3 : Increases hydrophobicity and potential membrane permeability.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-3-9-15(20)17-16-13-10-23(21,22)11-14(13)18-19(16)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCDWRDAUKVZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide typically involves the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the pentanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenylthiosemicarbazide with α,β-unsaturated carbonyl compounds can lead to the formation of the thieno[3,4-c]pyrazole core. Subsequent oxidation and functionalization steps introduce the dioxido and pentanamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenyl and pentanamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Crystallographic Comparison
The sulfone group in the target compound increases bond polarity, leading to stronger intermolecular interactions compared to methyl-substituted analogs.
Hydrogen-Bonding Networks
Hydrogen-bonding patterns are critical for stability and solubility. Using graph set analysis (as per Etter’s methodology), the target compound exhibits a D(2) motif (two donor-acceptor pairs), whereas analogs lacking sulfone groups show weaker C(4) or R₂²(8) motifs .
Table 2: Hydrogen-Bonding Parameters
| Compound | H-Bond Donor-Acceptor Pairs | Graph Set Motif | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| N-(5,5-dioxido-2-phenyl-...pentanamide | N-H⋯O=C, O=S⋯H-N | D(2) | 2.85, 3.10 | 155, 168 |
| N-(5-methyl-2-phenyl-...acetamide | N-H⋯O=C | C(4) | 3.20 | 145 |
The sulfone group in the target compound facilitates additional O=S⋯H-N interactions, enhancing lattice energy by ~15% compared to non-sulfone analogs .
Functional Group Impact on Pharmacological Properties
Fluorophenyl-substituted derivatives exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions.
Methodological Considerations
Structural comparisons rely heavily on tools like SHELXL for refinement and ORTEP-3 for visualization . Hydrogen-bonding analysis employs graph set theory to classify interaction patterns, enabling systematic comparison of crystal packing efficiency .
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. Its unique structural features contribute to its biological activity, making it a subject of interest in various therapeutic applications. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 357.42 g/mol. The compound features a thieno[3,4-c]pyrazole core with a fused thiophene and pyrazole ring structure, which enhances its chemical stability and biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Controlled temperatures and specific solvents are used to optimize reaction rates .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
The exact mechanisms by which this compound exerts its effects involve interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways leading to therapeutic outcomes .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique pharmacological properties:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| N-(5,5-dioxido-2-phenyl-4,6-dihydro... | C19H17N3O3S | 357.42 g/mol | Anti-inflammatory, Antioxidant |
| N1-(5,5-dioxido...) | C21H20N4O5S | 440.50 g/mol | Anti-inflammatory |
| N-(5,5-dioxido...) | C26H23N3O3S | 457.50 g/mol | Antimicrobial |
Case Studies and Research Findings
Recent studies have focused on the biological activities of thieno[3,4-c]pyrazole derivatives:
- Anti-HIV Activity : Derivatives related to this compound have shown effective concentrations below 20 µM against HIV in cellular models .
- Inhibition of Bacterial Growth : Research on similar compounds has demonstrated significant antimicrobial activity against Staphylococcus aureus and other gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
